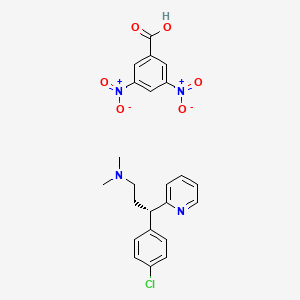
L-Isovaline,4-amino-4-oxo-,methyl ester(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) is a chemical compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale production would follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives .
Aplicaciones Científicas De Investigación
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) can be compared with other similar compounds, such as:
L-Valine: A branched-chain amino acid with similar structural features but different functional groups.
L-Leucine: Another branched-chain amino acid with distinct biological roles.
L-Isoleucine: Shares structural similarities but has different chemical properties and applications.
The uniqueness of L-Isovaline, 4-amino-4-oxo-, methyl ester (9CI) lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties .
Propiedades
Fórmula molecular |
C6H12N2O3 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
methyl (2R)-2,4-diamino-2-methyl-4-oxobutanoate |
InChI |
InChI=1S/C6H12N2O3/c1-6(8,3-4(7)9)5(10)11-2/h3,8H2,1-2H3,(H2,7,9)/t6-/m1/s1 |
Clave InChI |
CTMNHIFTGPSQFP-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@@](CC(=O)N)(C(=O)OC)N |
SMILES canónico |
CC(CC(=O)N)(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)


![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)


![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)

![(2S,3S)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoyl(15N)amino]-3-hydroxy(1,2,3,4-13C4)butanoic acid](/img/structure/B13451039.png)
